(Z)-N-benzyl-2-(3-(3-butyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide
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Description
(Z)-N-benzyl-2-(3-(3-butyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Applications
Synthesis and Evaluation as Anti-Inflammatory Agents : A study discussed the synthesis of compounds similar to the specified molecule and their evaluation for anti-inflammatory activity using in vitro and in vivo models. These compounds demonstrated promising anti-inflammatory properties (Nikalje, Hirani, & Nawle, 2015).
Docking Studies for Anti-Inflammatory Activity : Another research focused on the synthesis of certain derivatives and their anti-inflammatory effects. The study included molecular docking studies to understand the binding affinity towards human serum albumin (Golota et al., 2015).
Anticonvulsant Applications
- Evaluation of Indoline Derivatives as Anticonvulsants : This research synthesized and evaluated indoline derivatives of the molecule for anticonvulsant activities. The study included molecular docking to establish the molecular interaction of potent compounds in sodium channels and GABAA receptors (Nath et al., 2021).
Cancer Research Applications
Synthesis and Anticancer Activity : A study investigated the antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety, showing anticancer activity against various cancer cell lines. This includes leukemia, melanoma, lung, colon, and other cancers (Havrylyuk et al., 2010).
Carbonic Anhydrase Inhibitory and Anticancer Activity : Another study reported the synthesis of novel derivatives as inhibitors of carbonic anhydrase, with potential anticancer activity. It included molecular modeling studies to evaluate their effectiveness (Eldehna et al., 2017).
Properties
IUPAC Name |
N-benzyl-2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-2-3-13-26-23(30)21(32-24(26)31)20-17-11-7-8-12-18(17)27(22(20)29)15-19(28)25-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,25,28)/b21-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRXARWQUMTPIX-MRCUWXFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.